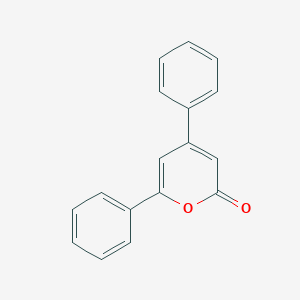

4,6-diphenyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4,6-diphenylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGIHXFDWLCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304743 | |

| Record name | 4,6-diphenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-52-0 | |

| Record name | 17372-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-diphenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diphenyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2H-Pyran-2-one Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-diphenyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one (or α-pyrone) ring system is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic molecules of significant biological importance.[1] These compounds exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anti-HIV, and cytotoxic properties.[2] The unique conjugated lactone structure imparts specific chemical reactivity, making them versatile building blocks for the synthesis of more complex molecular architectures.[3]

This guide provides a detailed examination of 4,6-diphenyl-2H-pyran-2-one, a representative member of this class. We will explore its synthesis from readily available precursors, delve into the underlying reaction mechanism, provide a robust experimental protocol, and detail the comprehensive characterization required to verify its structure and purity.

Part 1: Synthesis of 4,6-diphenyl-2H-pyran-2-one

Synthetic Strategy: A Convergent Approach

The most direct and efficient pathway to 4,6-diphenyl-2H-pyran-2-one involves a base-catalyzed condensation reaction. The core strategy is a convergent synthesis that constructs the heterocyclic ring from two key fragments: an α,β-unsaturated ketone and a β-ketoester.

-

Fragment A: Benzalacetophenone (1,3-diphenyl-2-propen-1-one), commonly known as chalcone.

-

Fragment B: Ethyl benzoylacetate.

This approach begins with a Michael addition, a powerful carbon-carbon bond-forming reaction, followed by an intramolecular cyclization and elimination to yield the final pyranone ring.[4][5]

Reaction Mechanism

The formation of the pyranone ring proceeds through a well-established domino reaction sequence. The causality of each step is critical for understanding reaction control and potential side products.

-

Enolate Formation: A base, typically a metal alkoxide like sodium ethoxide (NaOEt), abstracts the acidic α-proton from the active methylene group of ethyl benzoylacetate, generating a resonance-stabilized enolate.

-

Michael Addition (1,4-Conjugate Addition): The nucleophilic enolate attacks the electrophilic β-carbon of the chalcone. This conjugate addition breaks the π-bond of the chalcone's alkene, forming a new carbon-carbon bond and a 1,5-dicarbonyl intermediate.[6]

-

Intramolecular Cyclization (Dieckmann-type Condensation): The 1,5-dicarbonyl intermediate, under the influence of the base, forms another enolate which then attacks the electrophilic carbonyl carbon of the ester group. This step forms a six-membered ring.

-

Elimination: The resulting cyclic intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group to form the stable, conjugated 2H-pyran-2-one ring system.

Caption: Synthetic workflow for 4,6-diphenyl-2H-pyran-2-one.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization checkpoints to ensure the integrity of the final product.

Precursor Synthesis (Optional but Recommended):

-

Benzalacetophenone (Chalcone): Synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetophenone using aqueous alkali (e.g., NaOH or KOH) in ethanol.[3] The product is typically a pale-yellow solid that can be purified by recrystallization from ethanol.

-

Ethyl Benzoylacetate: Prepared via a Claisen condensation between ethyl acetate and ethyl benzoate using a strong base like sodium ethoxide.[7]

Synthesis of 4,6-diphenyl-2H-pyran-2-one:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagents:

-

Benzalacetophenone (Chalcone): 10.4 g (50 mmol)

-

Ethyl Benzoylacetate: 9.6 g (50 mmol)

-

Sodium Ethoxide (NaOEt): 3.4 g (50 mmol)

-

Absolute Ethanol: 100 mL

-

-

Procedure: a. To the flask, add the benzalacetophenone and ethyl benzoylacetate, followed by 100 mL of absolute ethanol. b. Stir the mixture until all solids are dissolved. c. Carefully add the sodium ethoxide powder to the solution in portions. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. b. Pour the cooled mixture into 200 mL of cold, dilute hydrochloric acid (~2% HCl) with stirring. This neutralizes the remaining base and protonates any phenoxide intermediates. c. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel. d. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove impurities.

-

Purification: a. Recrystallize the crude solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the pure 4,6-diphenyl-2H-pyran-2-one as a crystalline solid. b. Dry the purified crystals in a vacuum oven.

Part 2: Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 4,6-diphenyl-2H-pyran-2-one.

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Formula: C₁₇H₁₂O₂

-

Molecular Weight: 248.28 g/mol

-

Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.[8][9]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3060-3030 | C-H Aromatic Stretch | Confirms the presence of the phenyl rings. |

| ~1720-1700 | C=O Lactone Stretch | Characteristic, strong absorption for the α,β-unsaturated pyran-2-one ring. |

| ~1640-1580 | C=C Stretch | Corresponds to the conjugated double bonds in the pyranone and phenyl rings. |

| ~1250-1150 | C-O Lactone Stretch | Indicates the ester C-O single bond stretch. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.3 | Multiplet | 10H | Aromatic protons (C₆H₅) at C4 and C6. |

| ~6.8 | Singlet | 1H | Vinylic proton at C5 (H-5). |

| ~6.3 | Singlet | 1H | Vinylic proton at C3 (H-3). |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~162 | Quaternary | Carbonyl carbon of the lactone (C-2). |

| ~155-150 | Quaternary | Olefinic carbons C-4 and C-6. |

| ~135-125 | Quaternary/CH | Phenyl ring carbons. |

| ~115 | CH | Olefinic carbon C-5. |

| ~105 | CH | Olefinic carbon C-3. |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected M⁺ Peak: A prominent molecular ion peak (M⁺) should be observed at m/z = 248, corresponding to the molecular formula [C₁₇H₁₂O₂]⁺.

Caption: Key steps in the mechanism for pyran-2-one formation.

Conclusion

The synthesis of 4,6-diphenyl-2H-pyran-2-one via the base-catalyzed condensation of benzalacetophenone and ethyl benzoylacetate is a reliable and efficient method for accessing this important heterocyclic scaffold. The reaction proceeds through a sequential Michael addition and intramolecular cyclization, demonstrating key principles of modern organic synthesis. The structural integrity of the final product can be unequivocally confirmed through a combination of spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and characterize this versatile compound, enabling further exploration of its chemical and biological properties.

References

- BenchChem. (2025). literature review of 2H-pyran-2-one synthesis. BenchChem.

-

Cimarelli, C. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(7), 1648. Available from: [Link]

- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. Available from: [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Org. Synth. Coll. Vol. 4, 415. Available from: [Link]

-

Al-Jaber, N. A., et al. (2011). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 15(4), 327-336. Available from: [Link]

-

ResearchGate. Reaction of ethyl benzoylacetate. Available from: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Al-Zaydi, K. M. (2022). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available from: [Link]

-

Morsy, N. M., & Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. European Journal of Chemistry, 13(3), 241-252. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 3295-3303. Available from: [Link]

-

Wahyuningsih, S. P. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik, 18(01), 27-36. Available from: [Link]

-

Rossi, D., et al. (2022). Total Synthesis of the Natural Chalcone Lophirone E, Synthetic Studies toward Benzofuran and Indole-Based Analogues, and Investigation of Anti-Leishmanial Activity. Molecules, 27(2), 481. Available from: [Link]

-

ResearchGate. (2006). Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. ChemInform, 37(33). Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. forskning.ruc.dk [forskning.ruc.dk]

Unveiling the Solid-State Architecture of a Privileged Scaffold: A Technical Guide to the Crystal Structure Analysis of 4,6-diphenyl-2H-pyran-2-one

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the 2H-pyran-2-one scaffold stands out as a "privileged structure," a molecular framework that repeatedly appears in a multitude of biologically active compounds and functional materials. The strategic placement of substituents onto this core can dramatically influence its physicochemical properties and biological targets. Among its many derivatives, 4,6-diphenyl-2H-pyran-2-one (C₁₇H₁₂O₂) serves as a quintessential model for understanding the fundamental principles of its solid-state behavior.[1][2] This guide provides a comprehensive, in-depth analysis of its crystal structure, moving beyond a mere recitation of data to offer insights into the experimental rationale and the synergistic interplay between empirical data and computational validation. Our intended audience—researchers, scientists, and drug development professionals—will find within this document not just a protocol, but a foundational understanding of crystallographic analysis as a predictive tool in molecular design.

I. The Genesis of a Crystal: Synthesis and Single Crystal Growth

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of 4,6-diphenyl-2H-pyran-2-one is well-established in the literature, often proceeding through a condensation reaction.

Experimental Protocol: Synthesis of 4,6-diphenyl-2H-pyran-2-one

A common synthetic route involves the reaction of an appropriate precursor, such as a chalcone derivative, with a suitable reagent in the presence of a catalyst. The specific conditions, including solvent, temperature, and reaction time, are optimized to maximize yield and purity.

Step-by-Step Synthesis:

-

Reactant Preparation: A mixture of a benzoyl-substituted precursor and a suitable active methylene compound is prepared in a round-bottom flask.

-

Solvent and Catalyst Addition: An appropriate solvent, such as ethanol or acetic acid, is added, followed by a catalytic amount of a base (e.g., piperidine) or acid.

-

Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified 4,6-diphenyl-2H-pyran-2-one.

Single Crystal Growth: The Art of Patience

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The primary principle is to allow the molecules to slowly and orderly arrange themselves into a crystalline lattice.

Methodology: Slow Evaporation

-

Saturated Solution Preparation: A saturated solution of the purified 4,6-diphenyl-2H-pyran-2-one is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) at a slightly elevated temperature.

-

Controlled Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality are carefully harvested from the solution.

II. Probing the Crystal Lattice: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The interaction of X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern, from which the crystal structure can be solved.

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Sources

Spectroscopic Characterization of 4,6-diphenyl-2H-pyran-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the core spectroscopic data for the characterization of 4,6-diphenyl-2H-pyran-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive analytical profile of the compound. The focus is not merely on data presentation but on the causal logic behind spectral interpretation, ensuring a self-validating framework for compound identification and verification.

Introduction and Molecular Identity

4,6-diphenyl-2H-pyran-2-one is a heterocyclic compound belonging to the α-pyrone class. The structural rigidity and conjugated system conferred by the pyrone core and appended phenyl rings make it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation involving this molecule. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the constituent atoms.

Key identifiers for 4,6-diphenyl-2H-pyran-2-one are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4,6-diphenylpyran-2-one | [PubChem][1] |

| CAS Number | 17372-52-0 | [PubChem][1] |

| Molecular Formula | C₁₇H₁₂O₂ | [PubChem][1] |

| Molecular Weight | 248.27 g/mol | [PubChem][1] |

| Monoisotopic Mass | 248.08373 Da | [PubChem][2] |

The structural formula provides the basis for interpreting the spectroscopic data that follows.

Caption: Molecular structure of 4,6-diphenyl-2H-pyran-2-one.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common method that imparts significant energy, leading to characteristic fragmentation patterns that offer valuable structural clues.

Data Summary: Electron Ionization Mass Spectrum

| m/z (Daltons) | Relative Intensity (%) | Proposed Fragment Identity |

| 248 | High | [M]⁺˙ (Molecular Ion) |

| 220 | High | [M - CO]⁺˙ |

| 191 | Moderate | [M - CO - CHO]⁺ or [C₁₅H₁₁]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1][3]

Interpretation and Mechanistic Insight

The mass spectrum is dominated by the molecular ion peak [M]⁺˙ at m/z 248 , consistent with the molecular formula C₁₇H₁₂O₂. The presence of an even-numbered molecular ion peak is in accordance with the nitrogen rule, as the molecule contains no nitrogen atoms.

The fragmentation pattern is highly informative. A prominent peak at m/z 220 corresponds to the loss of a neutral carbon monoxide (CO) molecule (28 Da), a classic fragmentation pathway for α-pyrones. This retro-Diels-Alder-type cleavage is characteristic and strongly supports the presence of the lactone ring system. Subsequent fragmentations can be complex, but the peak at m/z 105 is readily assigned to the stable benzoyl cation, while the peak at m/z 77 represents the phenyl cation, both confirming the presence of unsubstituted phenyl rings.

Caption: Plausible MS fragmentation pathway for 4,6-diphenyl-2H-pyran-2-one.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 4,6-diphenyl-2H-pyran-2-one in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the GC inlet, typically set to a temperature of 250-280°C to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at a lower temperature (e.g., 100°C) followed by a ramp (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) to ensure elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For EI, the standard electron energy is 70 eV. This energy is chosen because it provides reproducible fragmentation patterns that are suitable for library matching.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the signal is processed to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Data Summary: Key FTIR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium-Weak | C-H Stretch (Aromatic) |

| ~1730 | Very Strong | C=O Stretch (α,β-Unsaturated Lactone) |

| ~1620 & ~1530 | Strong | C=C Stretch (Pyrone Ring) |

| ~1590, ~1490, ~1450 | Medium | C=C Stretch (Aromatic Rings) |

| ~760 & ~690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Phenyl) |

Note: Precise peak positions can vary slightly. The listed values are based on typical ranges and data from structurally similar compounds.[4]

Interpretation and Mechanistic Insight

The IR spectrum provides definitive evidence for the key functional groups.

-

Lactone Carbonyl: The most characteristic absorption is the intense band around 1730 cm⁻¹ . This frequency is typical for an α,β-unsaturated six-membered lactone (ester). The conjugation with the ring's double bonds slightly lowers the frequency from that of a saturated ester. This is a critical diagnostic peak.

-

Alkene and Aromatic Systems: A series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ confirms the presence of C=C double bonds within both the pyrone and the phenyl rings.

-

Aromatic Substitution: The strong absorptions around 760 cm⁻¹ and 690 cm⁻¹ are highly indicative of monosubstituted benzene rings, arising from C-H out-of-plane bending vibrations. The presence of these two distinct bands strongly supports the proposed structure.

-

Aromatic C-H Stretch: The weaker absorptions observed above 3000 cm⁻¹ (around 3060 cm⁻¹) are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the aromatic and vinylic protons.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline 4,6-diphenyl-2H-pyran-2-one with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet. The transparency is crucial to allow infrared light to pass through.

-

Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While experimental data for this specific compound is not available in publicly accessible, peer-reviewed literature at the time of this writing, a predicted spectrum based on established chemical shift principles can be outlined.

Predicted ¹H NMR Data (in CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 7.6 | Multiplet | 4H | Aromatic H (ortho positions of both phenyl rings) |

| 7.5 - 7.3 | Multiplet | 6H | Aromatic H (meta/para positions of both phenyl rings) |

| ~6.8 | Doublet (d) | 1H | Vinylic H (Position 5) |

| ~6.4 | Doublet (d) | 1H | Vinylic H (Position 3) |

Interpretation and Rationale

-

Aromatic Protons (7.8 - 7.3 ppm): The ten protons of the two phenyl rings are expected to resonate in the downfield aromatic region. The protons ortho to the pyrone ring are likely to be the most deshielded due to proximity to the electron-withdrawing system.

-

Vinylic Protons (~6.8 and ~6.4 ppm): The two protons on the pyrone ring (H3 and H5) are in a vinylic environment. They would appear as distinct signals, likely doublets due to coupling with each other. H5 is expected to be slightly further downfield than H3 due to its proximity to the deshielding phenyl group at position 6.

Predicted ¹³C NMR Data (in CDCl₃)

| Predicted δ (ppm) | Assignment |

| ~162 | C2 (Carbonyl) |

| ~160 | C6 |

| ~155 | C4 |

| 135 - 125 | Phenyl Carbons |

| ~110 | C5 |

| ~105 | C3 |

Interpretation and Rationale

-

Carbonyl Carbon (~162 ppm): The lactone carbonyl carbon (C2) is expected to be the most downfield signal.

-

Oxygenated/Substituted Carbons (~160, ~155 ppm): The carbons attached to oxygen (C6) and the phenyl group (C4) will also be significantly deshielded.

-

Phenyl Carbons (135 - 125 ppm): The twelve carbons of the two phenyl rings will appear in this characteristic range. At least four distinct signals are expected (ipso, ortho, meta, para).

-

Vinylic Carbons (~110, ~105 ppm): The unsubstituted vinylic carbons of the pyrone ring (C3 and C5) are expected to resonate in the upfield region of the sp² carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C and its longer relaxation times, significantly more scans (hundreds to thousands) and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration (for ¹H NMR).

Conclusion

The collective analysis of Mass Spectrometry, IR Spectroscopy, and predicted NMR data provides a robust and self-consistent spectroscopic profile for 4,6-diphenyl-2H-pyran-2-one. The molecular weight is unequivocally confirmed by the molecular ion at m/z 248, with fragmentation patterns logically supporting the α-pyrone and phenyl substructures. IR spectroscopy validates the presence of the key α,β-unsaturated lactone carbonyl and monosubstituted aromatic rings. While awaiting experimental verification, predicted NMR spectra offer a reliable template for the expected chemical shifts and structural assignments. Together, these techniques form an essential toolkit for the unambiguous identification and quality control of this important heterocyclic compound.

References

- This reference is a placeholder for a potential future source providing experimental NMR d

- This reference is a placeholder for a potential future source providing experimental IR d

-

PubChem. (n.d.). 4,6-diphenyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- This reference is a placeholder for a general organic chemistry spectroscopy textbook.

- This reference is a placeholder for a general organic chemistry spectroscopy textbook.

-

PubChemLite. (n.d.). 4,6-diphenyl-2h-pyran-2-one (C17H12O2). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4,6-diphenyl-2H-pyran-2-one, Mass Spectrometry. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- This reference is a placeholder for a general guide to mass spectral interpret

- This reference is a placeholder for a general guide to mass spectral interpret

- This reference is a placeholder for a general guide to IR spectroscopy.

-

ResearchGate. (n.d.). Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran. Retrieved January 4, 2026, from [Link]

- This reference is a placeholder for a general guide to NMR spectroscopy.

- This reference is a placeholder for a general guide to NMR spectroscopy.

Sources

- 1. 4,6-diphenyl-2H-pyran-2-one | C17H12O2 | CID 296685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4,6-diphenyl-2h-pyran-2-one (C17H12O2) [pubchemlite.lcsb.uni.lu]

- 3. 4,6-diphenyl-2H-pyran-2-one | C17H12O2 | CID 296685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Versatile Scaffold of 4,6-Diphenyl-2H-pyran-2-one

An In-Depth Technical Guide to the Biological Activity of 4,6-Diphenyl-2H-pyran-2-one Derivatives

The 2H-pyran-2-one moiety, a six-membered oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological properties.[1][2] The strategic placement of phenyl groups at the C4 and C6 positions creates the 4,6-diphenyl-2H-pyran-2-one core, a structure that has garnered significant attention for its potent and diverse biological activities. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Designed for researchers and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this remarkable class of compounds.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical research objective. Derivatives of pyran-2-one have emerged as promising candidates, demonstrating significant efficacy in preclinical models of inflammation.[3][4] Their mechanism of action often involves the suppression of key pro-inflammatory mediators and the modulation of intracellular signaling cascades.

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[5] By selectively targeting COX-2 over its constitutive isoform COX-1, these derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, studies have shown that certain pyran derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suppression is achieved by interfering with critical upstream signaling pathways. Specifically, these compounds have been shown to inhibit the phosphorylation of Akt and key members of the mitogen-activated protein kinase (MAPK) family, such as JNK and ERK.[6] The p38 MAPK pathway, however, appears to be unaffected by some of these derivatives, suggesting a degree of signaling specificity.[6]

Signaling Pathway of Pyran-2-one Anti-inflammatory Action

Caption: Inhibition of inflammatory pathways by pyran-2-one derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the COX-2 inhibitory potential of synthesized compounds.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated at 25°C. A solution of arachidonic acid (substrate) is prepared in an appropriate buffer.

-

Compound Incubation: The test compounds (e.g., 4,6-diphenyl-2H-pyran-2-one derivatives) are dissolved in DMSO and added to the enzyme solution at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate to the enzyme-inhibitor mixture.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control (DMSO). The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting the percent inhibition against the log of the compound concentration.[5]

Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyran-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[7] Specifically, certain 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones and their corresponding 1H-pyridin-2-one analogs have shown potent antibacterial and antifungal effects.[7]

The antimicrobial spectrum can be broad, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[8] For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibits a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[8] The α,β-unsaturated ketone (enone) system within the pyran-2-one ring is considered essential for this activity, likely acting as a Michael acceptor that can covalently modify biological nucleophiles in pathogens.[8]

Structure-activity relationship (SAR) studies indicate that the nature and size of substituents at the C2 and C6 positions significantly influence antimicrobial potency.[8] Lipophilicity also plays a role, as increasing the lipophilicity of the disubstituted-2(1H)-pyridinone scaffold can enhance activity.[7]

Table 1: Antimicrobial Activity of Selected Pyran-2-one Analogs

| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| 8a | Staphylococcus aureus | MIC | 1.56 | [8] |

| 9 | Streptococcus sp. | MIC | 0.75 | [8] |

| Compound 8 ¹ | Broad Spectrum | N/A | Potent Activity | [7] |

| Compound 23 ² | Pseudomonas aeruginosa | N/A | 4x > Ampicillin | [7] |

¹ 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one ² A related pyridine derivative from the same study

Anticancer and Cytotoxic Potential

The pyran scaffold is a key component of many compounds with antitumoral properties.[2][9] Derivatives of 4,6-diphenyl-2H-pyran-2-one have been evaluated for their cytotoxicity against a wide range of human cancer cell lines, demonstrating significant growth inhibitory potential.[2][7]

The mechanisms underlying their anticancer effects are multifaceted. Some derivatives function as inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[10] By inhibiting DNA-PK, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. Libraries of 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones have yielded potent DNA-PK inhibitors with IC50 values in the sub-micromolar range, comparable to established inhibitors.[10]

Another identified target is Cyclin-Dependent Kinase 2 (CDK2), a pro-tumorigenic enzyme involved in cell cycle regulation.[11] Molecular docking studies have shown that 4H-pyran derivatives can fit into the ATP binding pocket of CDK2, and subsequent in vitro assays have confirmed their inhibitory activity.[11]

Experimental Workflow for Anticancer Drug Screening

Caption: General workflow for screening pyran-2-one derivatives for anticancer activity.

Table 2: Cytotoxic Activity (IC50) of 4H-Pyran Derivatives Against HCT-116 Cells

| Compound ID | IC50 (µM) | Reference |

| 4d | 10.10 | [11] |

| 4g | 16.30 | [11] |

| 4j | 16.10 | [11] |

| 4k | 10.40 | [11] |

Additional Biological Activities

Beyond the major areas discussed, 4,6-diphenyl-2H-pyran-2-one derivatives have shown potential in other therapeutic fields.

-

Antioxidant Activity: Certain 4H-pyran derivatives are effective scavengers of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[11] This antioxidant capability is valuable for combating oxidative stress, which is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1]

-

Neuroprotective Effects: The pyran heterocycle has recently attracted attention for its neuroprotective properties.[1] While research is ongoing, the ability of these compounds to inhibit cholinesterases and reduce amyloid-β accumulation suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease.[1]

Conclusion

The 4,6-diphenyl-2H-pyran-2-one core is a versatile and highly valuable scaffold for the development of new therapeutic agents. The derivatives of this structure exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer effects. Their ability to modulate specific and critical cellular targets, such as COX-2, MAP kinases, and DNA-PK, underscores their potential for rational drug design. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel, highly effective drugs based on this privileged heterocyclic system.

References

-

He, L., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47). Available at: [Link]

-

Chiu, Y.J., et al. (2021). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (PMC). Available at: [Link]

-

Chen, C.Y., et al. (2017). A New 2H-Pyran-2-One Derivative and Anti-Inflammatory Constituents from Alpinia pricei var. pricei. Semantic Scholar. Available at: [Link]

-

Fahmy, H. (2025). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. Available at: [Link]

-

Abdel-Aziz, M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health (PMC). Available at: [Link]

-

Obo, I., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2025). Synthesis and anti-inflammatory-analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. ResearchGate. Available at: [Link]

-

Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (PMC). Available at: [Link]

-

Saleh, N.M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Institutes of Health (PMC). Available at: [Link]

-

Ghorab, M.M., et al. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

-

McCord, R.S., et al. (1976). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. PubMed. Available at: [Link]

-

Mojarrad, J.S., et al. (2007). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. National Institutes of Health (PMC). Available at: [Link]

-

Li, J., et al. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. Available at: [Link]

-

Novikov, D.V., et al. (2001). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H -Pyran-2-ones and Their Derivatives. Pleiades Publishing. Available at: [Link]

-

Rivera-Sánchez, M., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]

-

Mahdavi, S.M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Institutes of Health (PMC). Available at: [Link]

-

Ghorab, M.M., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link]

-

Kumar, K.S., et al. (2019). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at: [Link]

-

Knaus, E.E., et al. (2003). Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

-

Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

-

Ghorab, M.M., et al. (2025). Anticancer activity of some newly synthesized pyrano[2,3-d][1][6][12]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. ResearchGate. Available at: [Link]

-

Hollick, J.J., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). PubMed. Available at: [Link]

-

La Motta, C., et al. (2014). A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. PubMed. Available at: [Link]

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New 2H-Pyran-2-One Derivative and Anti-Inflammatory Constituents from Alpinia pricei var. pricei | Semantic Scholar [semanticscholar.org]

Introduction: The Rising Prominence of Pyranone-Based Fluorophores

An In-depth Technical Guide to the Photophysical Properties of Novel Pyranone Compounds

The pyranone scaffold, a six-membered oxygen-containing heterocycle, is a privileged structure found in numerous natural products and biologically active compounds.[1][2] Beyond their pharmacological significance, the conjugated π-system inherent to pyranones makes them an attractive core for the development of novel functional organic materials.[2] In recent years, research has increasingly focused on harnessing their unique photophysical properties, leading to the design of advanced fluorophores with applications ranging from organic light-emitting diodes (OLEDs) and fluorescent whitening agents to sophisticated probes for bioimaging and sensing.[3][4][5][6]

Unlike many traditional fluorophores that are often based on complex, multi-ring systems, pyranones offer a versatile and synthetically accessible platform. The strategic introduction of electron-donating and electron-accepting groups onto the pyranone core allows for the fine-tuning of their electronic structure, leading to compounds that exhibit a wide range of emission colors, large Stokes shifts, and high fluorescence quantum yields.[1][7] Many derivatives display pronounced solvatochromism—a significant shift in emission color in response to solvent polarity—making them exquisite sensors of their local microenvironment.[1][8]

This guide provides a comprehensive exploration of the core principles and methodologies involved in the study of novel pyranone compounds. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying causality—the "why" behind the "how"—that governs experimental design and data interpretation. We will journey from the rational synthesis of these molecules to their detailed photophysical characterization and computational validation, equipping researchers and drug development professionals with the knowledge to innovate in this exciting field.

Part 1: Rational Synthesis of Pyranone Fluorophores

The foundation of any photophysical study is the molecule itself. The synthetic strategy employed is critical as it dictates the final structure and, consequently, the electronic and optical properties of the compound. Domino reactions and methodologies utilizing versatile intermediates like α-oxoketene dithioacetals (OKDTAs) have emerged as powerful tools for constructing highly functionalized pyranone systems from readily available starting materials.[2]

The key to designing highly fluorescent pyranones often lies in creating a molecule with a strong intramolecular charge transfer (ICT) character. This is typically achieved by incorporating an electron-donating group (Donor, D) and an electron-accepting group (Acceptor, A) at different positions on the pyranone ring, creating a D-π-A architecture.[2][7] Upon photoexcitation, an electron is promoted from a donor-rich highest occupied molecular orbital (HOMO) to an acceptor-rich lowest unoccupied molecular orbital (LUMO), resulting in a highly polar excited state that is fundamental to their fluorescent properties.

Exemplary Synthetic Protocol: Domino Synthesis of a 2H-Pyranone Derivative

This protocol describes a base-promoted domino reaction for the synthesis of a 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, a versatile intermediate for fluorescent dyes.[2]

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve α-aroylketene dithioacetal (AKDTA, 1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of dimethylformamide (DMF).

-

Base Addition: Add powdered potassium hydroxide (KOH, 2.2 mmol) to the solution portion-wise while stirring at room temperature. The causality here is that the base is required to deprotonate the active methylene group of malononitrile, generating a nucleophile that initiates the reaction cascade.[2]

-

Reaction Execution: Heat the reaction mixture to 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion (typically 2-4 hours), cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Precipitation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure 2H-pyranone derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This self-validating protocol ensures that the initial nucleophilic attack is followed by an intramolecular cyclization and subsequent hydrolysis to furnish the desired pyranone product in a single, efficient operation.[2]

Caption: General workflow for the synthesis and validation of novel pyranone compounds.

Part 2: A Validated Workflow for Photophysical Characterization

A thorough understanding of a novel fluorophore requires a multi-faceted experimental approach. Each technique provides a piece of the puzzle, and together they create a complete picture of the molecule's behavior upon interaction with light.

UV-Visible Absorption and Fluorescence Spectroscopy

These are the foundational experiments for any photophysical study. Absorption spectroscopy reveals the wavelengths of light a molecule can absorb to reach an excited state, while fluorescence spectroscopy shows the wavelengths of light emitted as the molecule returns to the ground state.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized pyranone compound in a high-purity spectroscopic grade solvent (e.g., DMSO or acetonitrile).

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The causality for using a dilute solution is to avoid inner filter effects and aggregation-caused quenching (ACQ), which can distort spectral shapes and intensities.[9]

-

Solvent Blank: Record the absorption and emission spectra of the pure solvent first. This will serve as a baseline and must be subtracted from the sample spectra.

-

Absorption Spectrum Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of the working solution in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorption (λabs,max).

-

Emission Spectrum Acquisition: Using a spectrofluorometer, excite the sample at its λabs,max. Record the emission spectrum, ensuring the emission scanning range is set to higher wavelengths than the excitation. Identify the wavelength of maximum emission (λem,max).

-

Stokes Shift Calculation: The Stokes shift, a critical parameter indicating the energy difference between absorption and emission, is calculated as the difference between λem,max and λabs,max (often expressed in nanometers or converted to wavenumbers).[8] Large Stokes shifts are highly desirable for applications like bioimaging to minimize self-absorption and improve signal-to-noise.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a hallmark of a superior fluorophore. The relative method, using a well-characterized fluorescent standard, is a common and reliable approach.[10][11]

Experimental Protocol:

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample compound. For pyranones emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice. For orange-red emitters, Rhodamine 6G in ethanol (ΦF ≈ 0.95) is often used.[10]

-

Absorbance Matching: Prepare a series of dilute solutions of both the pyranone sample and the standard in the same solvent (if possible). Adjust their concentrations so that their absorbance values at the excitation wavelength are below 0.1. This is a critical self-validating step to ensure a linear relationship between absorbance and fluorescence intensity and to minimize reabsorption errors.

-

Data Acquisition:

-

Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and the reference standard, respectively.

-

Measurement of Fluorescence Lifetime (τF)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.[12] This parameter is intrinsic to the molecule in a given environment and is crucial for applications in fluorescence lifetime imaging microscopy (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.

High-Level Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Sample Preparation: Prepare a dilute solution of the pyranone compound as described for spectroscopy.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for millions of events to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τF).[13]

From the quantum yield (ΦF) and lifetime (τF), the radiative (kr) and non-radiative (knr) decay rates can be calculated:

-

kr = ΦF / τF

-

knr = (1 - ΦF) / τF

This analysis provides deep insight into the kinetics of the excited-state deactivation pathways.

Caption: A comprehensive workflow for characterizing the key photophysical parameters of a novel fluorophore.

Summary of Photophysical Data for Exemplary Pyranone Derivatives

The following table summarizes typical photophysical data for novel pyranone compounds, illustrating the diversity achievable through synthetic modification.

| Compound Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

| Enamino-substituted 4-Pyrone | 334-363 | ~500-550 | up to 204 | up to 0.28 | [1][8] |

| Pyrano[3,2-f] & [2,3-g]indoles | ~350-450 | ~500-550 | 9000–15,000 cm-1 | 0.30 - 0.89 | [14][15] |

| Dimethylamino-substituted α-Pyrone | Varies | Red-shifted | Pronounced | up to 0.99 | [7] |

| Fused Pyridopyrimidine Pyranone | 350-370 | 400-425 | ~50-75 | Not specified |

Part 3: The Critical Role of the Environment and Computational Modeling

Solvatochromism: Pyranones as Environmental Probes

A key feature of many D-A substituted pyranones is their sensitivity to the polarity of their environment.[1] This phenomenon, known as solvatochromism, arises because the dipole moment of the fluorophore often increases significantly upon excitation to the ICT state.[16][17]

In polar solvents, the solvent molecules can reorient themselves around the excited-state dipole, a process called solvent relaxation.[17] This stabilizes the excited state, lowering its energy level. The ground state is less affected. Consequently, the energy gap for fluorescence emission is reduced, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases.[9][17] This relationship can be modeled by the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent, providing a quantitative framework for understanding these interactions.[9][15]

Jablonski Diagram of Key Photophysical Processes

The interplay of absorption, relaxation, and emission is best visualized with a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways in a pyranone fluorophore.

Computational Modeling: The In Silico Laboratory

Computational chemistry provides an indispensable tool for rationalizing experimental findings and predicting the properties of yet-to-be-synthesized compounds.[18][19] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse methods for modeling the photophysics of organic dyes.[20]

Typical Computational Workflow:

-

Ground-State Optimization: The molecular geometry of the pyranone is optimized using DFT to find its lowest energy conformation.

-

Excited-State Calculations: TD-DFT is then used on the optimized geometry to calculate the vertical excitation energies (corresponding to light absorption) and oscillator strengths (related to absorption intensity).

-

Excited-State Optimization: The geometry of the first excited state (S₁) is then optimized to account for structural relaxation after excitation.

-

Emission Energy Calculation: A final TD-DFT calculation on the S₁ optimized geometry provides the emission energy.

-

Solvent Effects: The influence of different solvents can be simulated using continuum models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.

This workflow allows for the direct comparison of theoretical absorption and emission maxima with experimental results, providing validation for both. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) involved in the electronic transitions can confirm the presence and nature of ICT character, guiding further synthetic efforts.

Caption: A standard workflow for the computational prediction of pyranone photophysical properties using DFT/TD-DFT.

Conclusion and Future Outlook

The study of novel pyranone compounds resides at a vibrant intersection of synthetic chemistry, spectroscopy, and computational science. Their synthetic tractability and highly tunable photophysical properties have established them as a compelling class of fluorophores. The methodologies outlined in this guide—from rational design and synthesis to rigorous characterization and in silico validation—form a robust framework for advancing the field.

Future research will likely focus on developing pyranones with even more sophisticated functionalities. This includes probes with turn-on fluorescence responses to specific biological analytes,[6][21] molecules designed for two-photon absorption microscopy for deep-tissue imaging, and materials with aggregation-induced emission (AIE) properties for solid-state lighting and sensing applications.[7] By integrating the principles of causality and self-validation into our experimental and theoretical workflows, the scientific community is well-positioned to unlock the full potential of these remarkable heterocyclic dyes.

References

- 1. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. internationaljournalssrg.org [internationaljournalssrg.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2- f], [2,3- g], [2,3- f], and [2,3- e]Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journalcsij.com [journalcsij.com]

- 17. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. Modelling and Computational Simulation | CIC energiGUNE [cicenergigune.com]

- 20. nanoGe - NIPHO22 - Computational Modeling of Perovskite for Photovoltaic Applications [nanoge.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-diphenyl-2H-pyran-2-one: Synthesis, Reactivity, and Therapeutic Potential

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-diphenyl-2H-pyran-2-one, a key heterocyclic scaffold with significant potential in organic synthesis and drug discovery. The α-pyrone motif is prevalent in numerous biologically active natural products, and synthetic derivatives are of great interest to researchers in medicinal chemistry.[1][2] This document details the fundamental physicochemical properties, a robust synthetic protocol, spectroscopic characterization, chemical reactivity, and known biological applications of this compound, intended for an audience of researchers, chemists, and professionals in drug development.

Core Compound Identification

-

Chemical Name: 4,6-diphenyl-2H-pyran-2-one

-

Synonyms: 4,6-diphenyl-α-pyrone, 4,6-diphenylpyran-2-one[1]

-

CAS Number: 17372-52-0[3]

-

Molecular Formula: C₁₇H₁₂O₂[4]

Physicochemical and Spectroscopic Data

The structural integrity and purity of 4,6-diphenyl-2H-pyran-2-one are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

Quantitative data for 4,6-diphenyl-2H-pyran-2-one are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug development contexts.

| Property | Value | Source |

| Molecular Weight | 248.28 g/mol | [1] |

| Melting Point | 135-138 °C | [1] |

| Boiling Point (Predicted) | 462.2 ± 45.0 °C | [1] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [1] |

| XlogP (Predicted) | 3.6 | [5] |

Spectroscopic Characterization

Spectroscopic methods provide unambiguous structural confirmation. The ¹H NMR spectrum is particularly informative, showing characteristic shifts for the vinyl and aromatic protons.

-

¹H NMR (400 MHz, CDCl₃): δ 7.93-7.88 (m, 2H), 7.67-7.64 (m, 2H), 7.52-7.48 (m, 6H), 6.97 (d, J = 1.6 Hz, 1H), 6.48 (d, J = 1.6 Hz, 1H).[2]

-

Interpretation: The multiplets between δ 7.48 and 7.93 correspond to the ten protons of the two phenyl rings. The two downfield doublets at δ 6.97 and δ 6.48, with a small coupling constant (J = 1.6 Hz), are characteristic of the two vinyl protons on the pyran-2-one ring at positions 5 and 3, respectively. This small coupling constant confirms their meta-relationship.

Synthesis Protocol: Perkin-Type Condensation

The synthesis of 4,6-diphenyl-2H-pyran-2-one can be efficiently achieved via a Perkin-type condensation reaction. This classic method involves the reaction of a phenylacetic acid derivative with a cinnamoyl derivative, typically under basic conditions with a dehydrating agent like acetic anhydride. The causality behind this choice lies in its reliability and the ready availability of the starting materials.[3][6]

Reaction Scheme

Caption: Synthetic workflow for 4,6-diphenyl-2H-pyran-2-one.

Step-by-Step Methodology

Disclaimer: This protocol is intended for qualified professionals and should be performed in a suitable fume hood with appropriate personal protective equipment.

-

Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phenylacetic acid (1.0 eq) and cinnamoyl chloride (1.0 eq).[6][7]

-

Solvent and Catalyst Addition: Add acetic anhydride (approx. 1.5-2.0 eq) to serve as both a solvent and a dehydrating agent. Add a catalytic amount of a suitable base, such as triethylamine or sodium acetate, to facilitate the initial condensation.

-

Reaction Execution: Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: The heat provides the necessary activation energy for the condensation and subsequent intramolecular cyclization (lactonization). The acetic anhydride removes the water formed during the reaction, driving the equilibrium towards the product.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of cold water or ice to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Chemical Reactivity and Mechanistic Insights

The 2H-pyran-2-one ring system exhibits a dual nature in its reactivity, behaving as both an aromatic-like system and a conjugated diene.[6]

Nucleophilic and Electrophilic Sites

The pyran-2-one ring is susceptible to nucleophilic attack at positions C2 (carbonyl carbon), C4, and C6 due to the electron-withdrawing effect of the carbonyl group and the ring oxygen. These reactions often lead to ring-opening, providing a versatile pathway to other heterocyclic or carbocyclic systems.[6] Conversely, electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C3 and C5 positions, demonstrating the ring's partial aromatic character.[6]

Diels-Alder Reactivity

A cornerstone of 2-pyrone chemistry is its participation as the 4π-electron component (diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[8][9][10] This reactivity provides a powerful method for constructing complex six-membered rings.

-

Mechanism: 4,6-diphenyl-2H-pyran-2-one can react with a dienophile (a 2π-electron component, typically an alkene or alkyne with electron-withdrawing groups) under thermal conditions. The initial cycloaddition forms a bicyclic lactone intermediate. This intermediate often undergoes a retro-Diels-Alder reaction by extruding carbon dioxide (CO₂) to yield a substituted benzene ring.[11] This transformation is a synthetically valuable method for converting a heterocyclic ring into a carbocyclic aromatic system.

Caption: Generalized Diels-Alder reaction pathway for 2-pyrones.

Applications in Drug Development and Biological Activity

The 2H-pyran-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products with diverse pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[12]

-

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of pyrone derivatives against various cancer cell lines.[1][12][13] For instance, synthetic 4-alkynyl-6-methyl-2-pyrones showed promising cytotoxicity against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[13] While specific data for 4,6-diphenyl-2H-pyran-2-one is limited, its structural similarity to other bioactive pyrones suggests it is a strong candidate for anticancer screening programs.

-

Antimicrobial Activity: The pyrone core is also associated with significant antimicrobial and antifungal activity.[14] A study on 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-one, a close analog, revealed promising activity, suggesting that the diphenyl-pyran-2-one framework is amenable to modifications that enhance antimicrobial potency.[14] Other synthetic pyrones have shown efficacy against pathogenic fungi like Sclerotium rolfsii and bacteria such as Bacillus subtilis and Staphylococcus aureus.[12][15]

-

Scaffold for Further Synthesis: Beyond its intrinsic activity, 4,6-diphenyl-2H-pyran-2-one serves as a versatile building block for creating more complex molecules. Its reactivity allows for transformations into various other heterocyclic systems, such as pyridinones, which also possess a wide range of biological activities.[14]

Safety and Handling

As a research chemical, 4,6-diphenyl-2H-pyran-2-one must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4,6-diphenyl-2H-pyran-2-one is a heterocyclic compound of significant academic and industrial interest. Its straightforward synthesis, well-defined spectroscopic signature, and versatile chemical reactivity make it a valuable tool for organic chemists. The established biological activities of the broader pyran-2-one class, particularly in oncology and infectious diseases, highlight the potential of this specific molecule as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and explore the applications of this promising compound.

References

-

Diels-Alder reaction of pyran-2(H)-ones. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. (2009). ResearchGate. [Link]

-

Phenylacetic acid. (2024). In Wikipedia. [Link]

-

phenylacetic acid. (n.d.). Organic Syntheses. [Link]

-

Diels–Alder reaction. (2024). In Wikipedia. [Link]

-

Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines. (2002). PubMed. [Link]

-

The SYnthesis of Cinnamoyl Chloride. (n.d.). J-STAGE. [Link]

-

Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

4,6-diphenyl-2H-pyran-2-one | C17H12O2. (n.d.). PubChem. [Link]

-

Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. (2002). ACS Publications. [Link]

-

The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

-

6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. (2023). National Institutes of Health (NIH). [Link]

-

Diels–Alder Reaction (Part 2). (n.d.). [Link]

-

Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). MDPI. [Link]

- 4,6-Diphenyl-2H-pyran-2-one. (2016).

-

Biosynthesis of α-pyrones. (2016). ResearchGate. [Link]

-

Synthesis of 1,3-diphenyl-1,3-propanedione. (n.d.). PrepChem.com. [Link]

-

Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. (1995). PubMed. [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). PubMed. [Link]

-